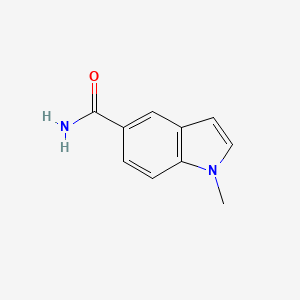

1-Methyl-1H-indole-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-methylindole-5-carboxamide |

InChI |

InChI=1S/C10H10N2O/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-6H,1H3,(H2,11,13) |

InChI Key |

LXQCEPCLSUDYLW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Methyl 1h Indole 5 Carboxamide

Classical and Modern Approaches to Indole (B1671886) Core Synthesis

The indole ring is a privileged structure in a vast number of natural products and pharmaceutical agents. nih.gov Consequently, numerous methods for its synthesis have been developed, ranging from century-old name reactions to modern transition-metal-catalyzed processes. nih.govmdpi.com

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole ring formation. researchgate.netnih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.netnih.gov The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid or sulfuric acid, as well as Lewis acids such as zinc chloride. researchgate.net

For the synthesis of 5-substituted indoles, such as those with a carboxamide precursor, a para-substituted phenylhydrazine is required. Due to the symmetry of the starting material, the substituent will end up at the C5-position of the indole ring. researchgate.net While the Fischer synthesis is highly versatile, a notable limitation is its general inability to produce 2,3-unsubstituted indoles. nih.gov

A significant modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. researchgate.net This expands the scope of the reaction by allowing for the use of readily available aryl bromides.

Contemporary Methods for Indole Ring Formation

Modern organic synthesis has introduced a plethora of new methods for constructing the indole nucleus, often with improved efficiency, milder reaction conditions, and broader substrate scope. Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of indoles and their derivatives. nih.gov These methods can involve the intramolecular cyclization of appropriately substituted anilines. nih.gov For instance, the palladium-catalyzed cyclization of N-(2-allylphenyl) amides can yield substituted indoles. smolecule.com

Other contemporary strategies include:

The Gassman Indole Synthesis: This one-pot reaction utilizes a hypohalite and base to react with an aniline (B41778) to form a 3-thioalkoxyindole, which is then desulfurized to the indole. A drawback of this method is its ineffectiveness in preparing certain substituted indoles, like 5-methoxyindole. nih.gov

Cyclization of α-Anilino Acetals: This approach involves the acid-catalyzed intramolecular electrophilic aromatic substitution of an α-anilino acetal (B89532). While feasible for producing 5-substituted indoles, the formation of the acetal intermediate can require harsh conditions and long reaction times. nih.gov

Reductive Cyclization of Nitroarenes: This classical approach, with modern refinements, can be used to synthesize indoles from ortho-substituted nitroarenes. mdpi.com

Targeted Synthesis of the 1-Methyl-1H-indole-5-carboxamide Scaffold

The direct synthesis of this compound typically involves a multi-step process that focuses on the strategic introduction of the N-methyl and C5-carboxamide functionalities.

Strategies for N-Methylation of the Indole Nitrogen

The methylation of the indole nitrogen is a common transformation in the synthesis of indole derivatives. A straightforward and widely used method involves the reaction of the parent indole, in this case, 1H-indole-5-carboxamide or its precursor 1H-indole-5-carboxylic acid, with a methylating agent in the presence of a base. acs.org

Common reagents and conditions for N-methylation include:

| Methylating Agent | Base | Solvent | Notes |

| Methyl iodide | Sodium hydride (NaH) | N,N-Dimethylformamide (DMF) | A common and effective method. acs.org |

| Dimethyl carbonate (DMC) | Potassium carbonate (K2CO3) | N,N-Dimethylformamide (DMF) | A greener alternative to methyl iodide. researchgate.net |

| Trimethylphenylammonium iodide (PhMe3NI) | Mildly basic conditions | - | A solid, non-toxic methylating agent. |

One reported synthesis of 1-methyl-5-nitro-1H-indole involves the use of dimethyl carbonate (DMC) and potassium carbonate (K2CO3) in DMF, followed by reduction of the nitro group and subsequent amidation. researchgate.net

Carboxamide Group Introduction and Formation at the 5-Position

The introduction of the carboxamide group at the C5-position of the 1-methylindole (B147185) core is a key step. The most common approach is the amidation of a pre-existing carboxylic acid at this position.

The synthesis often starts with 1H-indole-5-carboxylic acid. acs.org This starting material can be N-methylated first, followed by amidation of the resulting 1-methyl-1H-indole-5-carboxylic acid. The amidation can be achieved through various standard peptide coupling methods. nih.gov These methods typically involve the activation of the carboxylic acid to facilitate the reaction with an amine.

Common amidation procedures include:

Acid Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia (B1221849) or an amine.

Use of Coupling Reagents: A wide array of coupling reagents can be used to directly form the amide bond from the carboxylic acid and an amine. Examples include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU).

A direct synthesis of this compound has been reported starting from 1H-indole-5-carboxylic acid, which is first methylated and then converted to the carboxamide. acs.org

Synthetic Routes for Analogue and Derivative Libraries

The this compound scaffold serves as a versatile template for the generation of analogue and derivative libraries, which are crucial for structure-activity relationship (SAR) studies in drug discovery. researchgate.netsmolecule.com These libraries often involve modifications at the carboxamide nitrogen, the indole ring, or both.

A common strategy for creating such libraries is to synthesize a key intermediate, such as 1-methyl-1H-indole-5-carboxylic acid, and then react it with a diverse range of amines to generate a library of N-substituted carboxamides. nih.gov

Table 1: Examples of N-Substituted this compound Analogues and their Biological Activity

| Compound | R Group on Carboxamide | Biological Target/Activity | Reference |

| 4k | Pyrazin-2-yl | MAO-B inhibitor | |

| 4j | Pyridazin-4-yl | MAO-B inhibitor | |

| 4l | Pyridin-3-yl | MAO-B inhibitor | |

| 5q | 2-Ethylbutyl | Leukotriene receptor antagonist | smolecule.com |

In a study focused on developing monoamine oxidase B (MAO-B) inhibitors, a series of N-(heteroaryl)-1-methyl-1H-indole-5-carboxamides were synthesized. The synthesis involved the coupling of 1-methyl-1H-indole-5-carboxylic acid with various heteroaryl amines. The resulting compounds, such as 4j , 4k , and 4l , demonstrated notable inhibitory activity against MAO-B.

Another example involves the synthesis of substituted 3-(phenylmethyl)-1H-indole-5-carboxamides as leukotriene receptor antagonists. smolecule.com In this library, variations were introduced at the N1-position of the indole, the C3-position, and the carboxamide nitrogen. Compound 5q , with a 2-ethylbutyl group on the carboxamide, was identified as a potent antagonist. smolecule.com

The generation of these libraries allows for a systematic exploration of the chemical space around the this compound core, leading to the identification of compounds with optimized biological activity.

Strategies for Substitutions on the Carboxamide Moiety

The carboxamide moiety of this compound is a key site for chemical modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR) for various biological targets. The primary strategies for these substitutions involve the formation of new carbon-nitrogen bonds at the amide nitrogen.

One of the most common approaches is the amide coupling reaction . This involves reacting the corresponding carboxylic acid, 1-methyl-1H-indole-5-carboxylic acid, with a diverse range of primary or secondary amines using a coupling agent. For instance, N-benzyl-1-methyl-1H-indole-2-carboxamide has been synthesized by coupling 1-methyl-1H-indole-2-carboxylic acid with benzylamine. mdpi.com This method is highly versatile and allows for the introduction of various alkyl, aryl, and heterocyclic groups. The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity.

Another strategy involves the N-methylation of the amide . This modification can be significant as it can alter the hydrogen bonding capacity and conformational flexibility of the molecule. For example, N-methylating the amide in a series of indole-2-carboxamides resulted in compounds with comparable potency to the unsubstituted amide. acs.org

Furthermore, the nature of the substituent on the amide nitrogen can be varied to include more complex and lipophilic groups. Research on substituted 3-(phenylmethyl)-1H-indole-5-carboxamides has shown that introducing lipophilic groups, such as a 2-ethylbutyl group, can lead to derivatives with improved biological activity. nih.gov This highlights the importance of exploring a wide chemical space for the amide substituent.

The table below summarizes various amines that can be coupled with an indole carboxylic acid core to generate diverse carboxamide derivatives, as demonstrated in the synthesis of related indole-2-carboxamides. mdpi.com

| Amine | Resulting Carboxamide Substituent |

| 4-Aminophenol | N-(4-Hydroxyphenyl) |

| 4-Fluoroaniline | N-(4-Fluorophenyl) |

| Benzylamine | N-Benzyl |

Modifications and Functionalizations of the Indole Ring System

The indole ring of this compound offers multiple positions for chemical modification, allowing for the fine-tuning of the electronic and steric properties of the molecule. These modifications can be directed at either the benzene (B151609) or the pyrrole (B145914) portion of the bicyclic system.

Substitution at the Indole Nitrogen: While the starting compound is N-methylated, variations at this position are a common strategy in indole chemistry. The synthesis of N-methylindole carboxamides often starts from the corresponding ethyl 1H-indole-2-carboxylate, which is first N-methylated using an agent like dimethyl carbonate (DMC) before hydrolysis to the carboxylic acid. mdpi.com This N-methylation is a key step in defining the core scaffold.

Substitution on the Benzene Ring: The benzene portion of the indole ring can be functionalized at positions 4, 6, and 7.

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, is a common modification. For example, in related indole-2-carboxamides, a chloro or fluoro group at the C5-position has been shown to be important for activity. acs.org

Alkylation and Arylation: The indole ring can be substituted with various alkyl and aryl groups. For instance, the synthesis of indole-based inhibitors has utilized 6-bromoindole (B116670) as a starting material, where the bromine atom can be substituted via Pd-catalyzed cross-coupling reactions to introduce aryl groups. nih.gov

Electron-donating vs. Electron-withdrawing groups: Studies on related indole derivatives have shown that the electronic nature of the substituents on the indole core can significantly impact activity. For example, small, aliphatic, electron-donating groups (like methyl and cyclopropyl) at the 5'-position were found to be favorable in one series, while electron-withdrawing groups (like halogens and trifluoromethyl) led to inactive compounds. acs.org

Substitution on the Pyrrole Ring: The C2 and C3 positions of the indole ring are also amenable to functionalization.

C3-Substitution: In the development of leukotriene antagonists, substituted 3-(phenylmethyl)-1H-indole-5-carboxamides have been synthesized, demonstrating that bulky groups can be introduced at this position. nih.govacs.org

C2-Substitution: While the core compound has a carboxamide at C5, other indole scaffolds often bear substituents at C2. The principles of introducing substituents are often transferable. For example, the Hemetsberger–Knittel indole synthesis can be employed to generate indole-2-carboxylates with various substituents on the phenyl ring, which are then converted to the final carboxamides. acs.org

The following table provides examples of modifications on the indole ring system from related indole compounds.

| Position of Modification | Type of Modification | Example Substituent |

| Indole Nitrogen (N1) | Alkylation | Methyl mdpi.com |

| Benzene Ring (C5) | Halogenation | Chloro acs.org |

| Benzene Ring (C5) | Alkylation | Cyclopropyl (B3062369) acs.org |

| Benzene Ring (C6) | Halogenation | Bromo nih.gov |

| Pyrrole Ring (C3) | Alkylation | Phenylmethyl nih.govacs.org |

Optimization of Synthetic Reaction Conditions and Process Efficiency

The efficient synthesis of this compound and its derivatives is crucial for enabling extensive medicinal chemistry studies and potential scale-up. Optimization efforts typically focus on improving reaction yields, simplifying purification processes, and utilizing milder and more cost-effective reagents and catalysts.

A key step in the synthesis of indole carboxamides is the coupling of the indole carboxylic acid with an amine. The efficiency of this step can be enhanced by a careful selection of the coupling agent and base . For example, the use of BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) is a common condition for this transformation. acs.org

For the synthesis of the indole core itself, various named reactions can be employed and optimized. The Fischer indole synthesis is a classic and versatile method. rsc.org For specific substitution patterns, other methods like the Hemetsberger–Knittel indole synthesis can be advantageous. This latter method involves the Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl 2-azidoacetate, followed by thermolysis and cyclization, and has been used to access substituted indole-2-carboxylates. acs.org

Catalysis plays a significant role in optimizing synthetic routes. Copper(I)-catalyzed reactions have been developed for the N-carboxamidation of indoles with isocyanates under mild conditions, offering a scalable process that tolerates a wide range of substrates. researchgate.net Theoretical calculations in such reactions can help in understanding the mechanism and choosing the optimal solvent system (e.g., DMSO vs. THF vs. Acetone) to promote the reaction. researchgate.net

N-alkylation of the indole nitrogen. mdpi.com

Hydrolysis of an ester precursor to the carboxylic acid using a base like NaOH in ethanol (B145695). mdpi.comacs.org

Amide coupling with the desired amine. mdpi.comacs.org

The table below outlines some reaction conditions that have been optimized for key synthetic steps in the preparation of related indole carboxamides.

| Reaction Step | Reagents and Conditions | Purpose of Optimization | Reference |

| N-Methylation | Dimethyl carbonate (DMC), K₂CO₃, DMF, 150 °C | Efficient methylation of the indole nitrogen. | mdpi.com |

| Amide Coupling | BOP, DIPEA, DMF, room temperature | High-yield formation of the amide bond. | acs.org |

| Ester Hydrolysis | 3N NaOH, EtOH, reflux | Complete conversion of ester to carboxylic acid. | acs.org |

| N-Carboxamidation | Copper(I) catalyst, Isocyanate | Mild and scalable synthesis of indole-N-carboxamides. | researchgate.net |

Structure Activity Relationship Sar Studies of 1 Methyl 1h Indole 5 Carboxamide Derivatives

Systematic Chemical Modifications and their Impact on Biological Activity

Systematic modifications of the 1-methyl-1H-indole-5-carboxamide scaffold have been instrumental in optimizing biological activity. These modifications typically involve alterations at the carboxamide nitrogen (N-substituents), the indole (B1671886) ring, and the N-phenyl ring in the case of N-phenyl-1-methyl-1H-indole-5-carboxamide derivatives.

Research into peptidoleukotriene antagonists has shown that variations in the N-substituent of the 5-carboxamide group significantly impact potency. For instance, in a series of 1-methylindol-3-ylmethyl-N-sulfonylbenzamide derivatives, the nature of the alkyl group attached to the 5-carboxamide was found to be critical for oral activity. A trend suggesting that more lipophilic amides were required to enhance oral activity was observed, leading to the discovery of potent compounds. nih.gov

In the context of antitubercular agents targeting the Pks13 enzyme, modifications at the indole nitrogen of N-phenylindole derivatives demonstrated that a bulkier aromatic substituent, such as a phenyl group, was more favorable for activity against Mycobacterium tuberculosis than smaller alkyl groups like methyl or isopropyl. nih.gov When the ester group at the 3-position of the indole was replaced with various amides, a methyl or ethyl amide resulted in a slight decrease in activity, while an acetyl group led to a more significant drop in potency. nih.gov

Furthermore, in the development of inhibitors for the 90 kDa ribosomal S6 kinase (RSK), a larger scaffold, the 1-oxo-2,3,4,5-tetrahydro-1H- nih.govgoogle.comdiazepino[1,2-a]indole-8-carboxamide, was identified. Exploratory SAR on this scaffold helped in defining the pharmacophore necessary for potent cell activity. nih.gov

The table below summarizes the impact of systematic modifications on the biological activity of some this compound and related indole derivatives.

| Core Scaffold | Modification Site | Substituent | Target | Impact on Activity | Reference |

|---|---|---|---|---|---|

| This compound | Carboxamide Nitrogen (N-alkyl) | Increased Lipophilicity (e.g., 2-ethylbutyl) | Leukotriene Receptor | Increased oral activity | nih.gov |

| N-Phenylindole | Indole Nitrogen | Phenyl | Pks13 (M. tuberculosis) | More favorable than methyl or isopropyl | nih.gov |

| N-Phenylindole-3-carboxylate | Indole C3-ester | Methyl or Ethyl Amide | Pks13 (M. tuberculosis) | Slight decrease | nih.gov |

| N-Phenylindole-3-carboxylate | Indole C3-ester | Acetyl | Pks13 (M. tuberculosis) | Significant decrease | nih.gov |

Investigation of Positional Effects of Substituents on Receptor/Enzyme Binding

The position of substituents on the this compound core is a critical determinant of receptor or enzyme binding affinity and selectivity. The spatial arrangement of functional groups dictates the molecule's ability to form key interactions with the biological target.

In the context of CB1 receptor allosteric modulators based on the 1H-indole-2-carboxamide scaffold, a closely related structure, the position of substituents on the indole ring and the N-phenyl ring played a crucial role. Halogenation at the C5 position of the indole ring with chloro or fluoro groups was found to enhance modulation potency. nih.gov Furthermore, the position of amino groups on the N-phenyl ring was investigated, with 4-substitutions being particularly important for CB1 activity. nih.gov

For peptidoleukotriene antagonists, a comparative study of indole-5-carboxamides and indole-6-carboxamides revealed that the position of the carboxamide group on the indole ring significantly influenced potency. The initial indole-5-carboxamide derivatives were found to be approximately 10-fold less potent in vitro compared to their corresponding indole amide counterparts. nih.gov

Studies on N-phenylindole derivatives as antitubercular agents indicated that for substituents on the N-phenyl ring, the para-position was optimal, regardless of whether the substituent was electron-donating or electron-withdrawing. nih.gov

The following table illustrates the positional effects of substituents on the biological activity of certain indole carboxamide derivatives.

| Scaffold | Substituent Position | Substituent | Target | Effect on Binding/Activity | Reference |

|---|---|---|---|---|---|

| 1H-Indole-2-carboxamide | Indole C5 | Chloro or Fluoro | CB1 Receptor | Enhanced potency | nih.gov |

| 1H-Indole-2-carboxamide | N-Phenyl Ring (para-position) | Amino groups | CB1 Receptor | Preferred for activity | nih.gov |

| Indole Carboxamide | Indole C5 vs. C6 | Carboxamide | Leukotriene Receptor | C5-carboxamide was less potent than other amides | nih.gov |

| N-Phenylindole | N-Phenyl Ring (para-position) | Various | Pks13 (M. tuberculosis) | Optimal position for activity | nih.gov |

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, key pharmacophoric features often include a hydrogen bond donor/acceptor, hydrophobic regions, and aromatic rings.

For mPGES-1 inhibitors, a pharmacophore model was constructed based on known active compounds, which included features such as hydrogen bond acceptors, a hydrophobic region, and an aromatic ring. mdpi.com This model was then used for virtual screening to identify new potential inhibitors. Similarly, for CCR5 inhibitors, a pharmacophore model consisting of three hydrophobic features, one hydrogen bond donor, and two hydrogen bond acceptors was developed and used to screen for novel antagonists. mdpi.com

In the development of RSK inhibitors, an X-ray crystal structure of the target enzyme was used in conjunction with exploratory SAR to define the pharmacophore of a 1-oxo-2,3,4,5-tetrahydro-1H- nih.govgoogle.comdiazepino[1,2-a]indole-8-carboxamide scaffold. nih.gov For Mcl-1 inhibitors, modeling studies on indole derivatives highlighted the importance of hydrophobic naphthyl rings, a methyl-substituted 1H-pyrazole moiety, and chloro substitutions at the 6th position of the indole nucleus for beneficial binding. rsc.org

The general pharmacophoric features for indole-based inhibitors often involve:

An indole core: Acts as a scaffold and can participate in hydrophobic and pi-stacking interactions. The N1-methyl group can influence conformation and solubility.

A carboxamide linker: This group is crucial as it can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O), forming key interactions with the target protein.

A terminal aromatic or lipophilic group: This part of the molecule often fits into a hydrophobic pocket of the target, and substitutions on this ring system can fine-tune binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics in Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. physchemres.org These models are valuable tools in drug design for predicting the activity of newly designed molecules, thus prioritizing synthetic efforts.

For indole derivatives, QSAR models have been successfully developed for various biological targets. For instance, a QSAR model was developed for indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors. physchemres.org This model was then used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives, one of which was subsequently confirmed as a CK2 inhibitor. physchemres.org

In another study, 2D-QSAR and molecular docking were used to investigate 3,5-disubstituted indole derivatives as inhibitors of Pim1 kinase. The QSAR model showed a high predictive accuracy, and docking studies highlighted important interactions between the ligands and the target kinase. physchemres.org

The general workflow for a QSAR study on this compound derivatives would involve the following steps:

Data Set Preparation: A series of this compound derivatives with their corresponding experimentally determined biological activities (e.g., IC50 values) would be collected.

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Predictive Analytics: The validated QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.

While specific QSAR models for this compound were not found in the provided search results, the established methodologies for other indole derivatives demonstrate the potential and applicability of this approach for the rational design of novel inhibitors based on this scaffold. rsc.orgphyschemres.org

Biological Activity and Preclinical Investigations of 1 Methyl 1h Indole 5 Carboxamide Analogs

Modulation of Specific Molecular Targets and Biochemical Pathways

Analogs of 1-methyl-1H-indole-5-carboxamide have been systematically evaluated for their ability to interact with and modulate the activity of specific enzymes and receptors, revealing potent and often selective inhibitory or binding profiles.

Enzyme Inhibition Studies

The indole-5-carboxamide framework has proven to be a fertile ground for the discovery of potent enzyme inhibitors, with derivatives showing significant activity against enzymes implicated in neurodegenerative diseases and cancer.

Monoamine Oxidase B (MAO-B): A series of N-substituted indole-based analogs have been identified as noteworthy inhibitors of human monoamine oxidase B (MAO-B), an enzyme whose dysregulation is linked to neurodegenerative conditions like Parkinson's disease. researchgate.netresearchgate.net For instance, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (a derivative of the core structure) emerged as a potent and selective MAO-B inhibitor with an IC₅₀ value of 0.78 µM. researchgate.net Kinetic studies revealed a competitive mode of inhibition for this compound, with an inhibition constant (Ki) of 94.52 nM. researchgate.net Further optimization led to the development of N1-methylated indazole-5-carboxamides, structurally related to indole-5-carboxamides, which exhibit subnanomolar potency (pIC₅₀ >8.8) as selective, reversible, and competitive MAO-B inhibitors. nih.gov These compounds are considered highly brain permeable, a crucial characteristic for targeting central nervous system disorders. nih.gov

Haspin Kinase: Haspin kinase, an atypical kinase crucial for proper chromosome alignment during mitosis, has emerged as a significant target for anticancer drug development. acs.orgharvard.edu A novel series of substituted indoles, based on the this compound scaffold, have been designed and synthesized as potent Haspin inhibitors. acs.org In-cell evaluations highlighted specific compounds from this series as promising inhibitors of Haspin, which is often overexpressed in malignant tissues compared to healthy ones. acs.orgharvard.edu Inhibition of Haspin can lead to reduced cancer cell proliferation and has been validated as a potential strategy in melanoma, Ewing sarcoma, and multiple myeloma cell lines. harvard.edunih.gov The development of these indole-based inhibitors was guided by in-silico modeling, targeting the ATP binding site of the kinase. acs.org

Tubulin Polymerization: The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several indole (B1671886) derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov While not all are direct this compound analogs, arylthioindoles (ATIs) and other indole-based compounds demonstrate that this scaffold is highly effective in this context. For example, certain ATI derivatives inhibit tubulin assembly with IC₅₀ values in the low micromolar range (e.g., 3.3 µM) and suppress cancer cell growth at nanomolar concentrations. nih.gov Some 5,6-dihydroindolo[2,1-a]isoquinoline derivatives, which contain an indole core, also inhibit tubulin polymerization with IC₅₀ values as low as 3.1 ± 0.4 μM. acs.org These findings underscore the potential of the indole nucleus as a key pharmacophore for developing antimitotic agents that interfere with microtubule formation. nih.govnih.gov

Receptor Agonism/Antagonism Studies

5-HT₇ Receptor: The serotonin (B10506) 7 (5-HT₇) receptor is implicated in a variety of central nervous system processes, including mood regulation, circadian rhythms, and cognition, making it an attractive target for treating CNS disorders. nih.gov Research has shown that indole-based structures can act as ligands for this receptor. Specifically, 3-substituted-1H-imidazol-5-yl-1H-indoles, which can be considered analogs of the core indole structure, have been reported to function as 5-HT₇ serotonin receptor agonists. mdpi.com The modulation of the 5-HT₇ receptor by selective ligands can influence various physiological pathways, and the discovery of indole-based agonists suggests a potential therapeutic application for this class of compounds in conditions where 5-HT₇ receptor activation is beneficial. nih.govmdpi.com

In Vitro Biological Efficacy Assessments in Cell-Based Models

The therapeutic potential of this compound analogs has been further substantiated through their evaluation in various cell-based assays, demonstrating significant cytotoxic, antiviral, and antimicrobial activities.

Antineoplastic Activity in Human Cancer Cell Lines

The indole scaffold is a prominent feature in many compounds with potent antiproliferative properties. nih.gov Analogs of this compound have shown efficacy against several human cancer cell lines.

Pancreatic Carcinoma and Cervical Adenocarcinoma: Derivatives of 5-indolecarboxamide have demonstrated significant antiproliferation properties against a variety of human tumor cell lines, including the pancreatic cancer cell line Panc-1. rsc.org For instance, certain indole-2-carboxamides have shown IC₅₀ values as low as 44 ± 4 nM against Panc-1 cells. rsc.org Furthermore, Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein that is a target for some indole-based inhibitors, is known to be overexpressed in both pancreatic and cervical cancers. nih.gov This suggests a mechanistic basis for the activity of these compounds. In other studies, conjugates of indolo[2,3-b]quinoline, another class of indole-containing compounds, displayed potent, dose-dependent activity against pancreatic cancer cell lines BxPC-3 and AsPC-1, with IC₅₀ values of 347.5 nM and 336.5 nM, respectively. nih.gov The development of an antibody-drug conjugate for metastatic cervical cancer also highlights the clinical relevance of targeting this cancer type. nih.gov

Antiviral Activity

HIV-1 Fusion Inhibition: The inhibition of HIV-1 entry into host cells is a key strategy in antiviral therapy. A series of indole-containing compounds have been developed as small-molecule fusion inhibitors that target the gp41 envelope glycoprotein, which is essential for the viral fusion process. nih.govacs.org Optimization of an indole-based scaffold led to compounds with sub-micromolar inhibitory activity against both cell-cell fusion and viral replication. nih.gov The binding affinities of these compounds to the hydrophobic pocket of gp41 showed a strong correlation with their fusion inhibitory activity, confirming this site as a valid target for low molecular weight inhibitors. nih.gov These indole derivatives have been found to be effective against multiple strains of HIV, including those resistant to the peptide fusion inhibitor T20. acs.org

Antimicrobial Activity Against Bacterial Strains

Methicillin-resistant Staphylococcus aureus (MRSA): The rise of antibiotic-resistant bacteria, particularly MRSA, represents a major global health threat. nih.gov The indole ring has been identified as a promising structure for the development of new antibacterial agents. nih.govresearchgate.net An in-house library screening identified 3-substituted-1H-imidazol-5-yl-1H-indoles as growth inhibitors of MRSA. mdpi.com Further synthesis and evaluation led to the discovery of analogs with potent anti-MRSA activity, exhibiting a minimum inhibitory concentration (MIC) of ≤ 0.25 µg/mL, while lacking significant cytotoxicity. mdpi.com Other studies have shown that simpler derivatives, such as 5-methylindole, can directly kill MRSA and potentiate the effects of conventional aminoglycoside antibiotics. peerj.com

Other Documented In Vitro Biological Activities (e.g., Antiparasitic, Antioxidant)

Beyond their well-documented roles in cancer and inflammation, analogs of this compound have been investigated for other therapeutic applications, including antiparasitic and antioxidant effects.

Antiparasitic Activity:

The indole carboxamide scaffold has shown promise in the development of agents against neglected tropical diseases. A study on 1H-indole-2-carboxamides revealed their potential against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Structure-activity relationship (SAR) studies indicated that small, electron-donating groups at the 5'-position of the indole ring, such as methyl, cyclopropyl (B3062369), ethyl, and methoxy, were favorable for potency. nih.gov For instance, compounds with a methyl or cyclopropyl group at this position demonstrated moderate to good potency, with pEC50 values ranging from 5.4 to 6.2. nih.gov

While not indole derivatives, the structurally related 1-methyl-1H-pyrazole-5-carboxamides have been identified as potent anthelmintic agents against the parasitic nematode Haemonchus contortus. tcgls.com Several analogs in this series exhibited sub-nanomolar potencies in inhibiting the development of the fourth larval (L4) stage of the parasite, highlighting the potential of the N-methyl carboxamide moiety in antiparasitic drug discovery. tcgls.com

| Compound Class | Target Organism | Key Findings |

| 1H-Indole-2-carboxamides | Trypanosoma cruzi | Moderate to good potency (pEC50 5.4-6.2) with small, electron-donating groups at the 5'-position. nih.gov |

| 1-Methyl-1H-pyrazole-5-carboxamides | Haemonchus contortus | Sub-nanomolar potency in inhibiting larval development. tcgls.com |

Antioxidant Activity:

The indole nucleus is known for its antioxidant properties, which are often attributed to its ability to donate a hydrogen atom from the N-H group. The antioxidant potential of various indole derivatives has been explored, with substitutions on the indole ring playing a crucial role in modulating this activity. While specific studies on the antioxidant activity of this compound analogs are limited, research on related indole compounds provides valuable insights. For example, studies on diindolylmethane (DIM) derivatives have shown that electron-donating groups on the indole ring can enhance radical scavenging activity. This suggests that the electronic properties of substituents on the this compound scaffold could be tailored to optimize antioxidant effects.

Mechanisms of Cellular Response and Pathway Perturbation

Understanding the molecular mechanisms by which this compound analogs exert their biological effects is crucial for their development as therapeutic agents. Preclinical studies have begun to elucidate their impact on key cellular processes.

A significant body of research points to the ability of indole derivatives to induce programmed cell death, or apoptosis, in cancer cells. Studies on indole-2-carboxamide derivatives have demonstrated their capacity to trigger apoptosis by modulating the levels of key regulatory proteins. For instance, certain indole-2-carboxamides have been shown to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov

In a study of pyrazole-benzothiazole derivatives, which also feature a carboxamide linkage, compound 8l was found to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner. nih.gov At a concentration of 1 µM, compound 8l increased the percentage of apoptotic cells from 8.06% in control cells to 11.29%. nih.gov This effect was further validated by Western blot analysis, confirming the pro-apoptotic potential of such heterocyclic carboxamides. nih.gov

| Compound | Cell Line | Key Findings on Apoptosis |

| Indole-2-carboxamide derivative 5e | MCF-7 | Reduced Bcl-2 protein levels to 0.87 ng/mL compared to control. nih.gov |

| Indole-2-carboxamide derivative 5d | MCF-7 | Induced a 35-fold increase in Bax levels over control. nih.gov |

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | MDA-MB-231 | Increased apoptotic cells to 11.29% at 1 µM. nih.gov |

The cytoskeleton, and in particular the microtubule network, is a critical target for anticancer drugs. Several indole-based compounds have been identified as potent inhibitors of tubulin polymerization, the process by which microtubules are formed.

A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized as tubulin polymerization inhibitors. researchgate.net Among these, compound 7d exhibited the most potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, with IC50 values of 0.52 µM, 0.34 µM, and 0.86 µM, respectively. researchgate.net This indicates that the 1-methyl-indole scaffold can be effectively incorporated into molecules that disrupt microtubule dynamics.

Furthermore, a study on arylthioindole (ATI) derivatives identified compounds that inhibit tubulin polymerization with high potency. For example, ATI derivative 3 showed an IC50 of 3.3 µM for tubulin assembly inhibition. nih.gov These findings underscore the potential of indole-containing molecules to act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis. nih.gov

| Compound | Target | IC50 for Tubulin Polymerization |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | Tubulin | Not explicitly stated, but potent antiproliferative activity (IC50 = 0.34 - 0.86 µM) is linked to this mechanism. researchgate.net |

| Arylthioindole derivative 3 | Tubulin | 3.3 µM nih.gov |

The Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration, and its overexpression is implicated in various cancers. The development of selective DDR1 inhibitors is therefore a promising therapeutic strategy.

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives were designed as selective DDR1 inhibitors. nih.gov The structural similarity of the indene-5-carboxamide core to the this compound scaffold suggests that the latter could also serve as a template for DDR1 inhibitors. In this study, compound 7f emerged as a potent and selective DDR1 inhibitor with a Kd value of 5.9 nM and an IC50 of 14.9 nM for kinase inhibition. nih.gov The introduction of a methyl group at the R3-position (compound 7e ) led to a significant loss of potency, highlighting the sensitivity of the binding site to steric hindrance. nih.gov

| Compound | Target | IC50 (nM) | Kd (nM) |

| 7f | DDR1 | 14.9 nih.gov | 5.9 nih.gov |

| 7e | DDR1 | >10,000 nih.gov | Not determined |

These findings suggest that the 5-carboxamide moiety on an indole-like ring system is a key feature for interaction with the DDR1 kinase domain.

Assessment of Synergistic Effects with Co-Administered Therapeutic Agents (e.g., Paclitaxel)

Combination therapy, where two or more drugs are used together, is a common strategy in cancer treatment to enhance efficacy and overcome drug resistance. The potential for synergistic interactions between this compound analogs and established chemotherapeutic agents like paclitaxel (B517696) is an area of active investigation.

While direct studies on the synergistic effects of this compound analogs with paclitaxel are not yet widely available, the known mechanisms of action of both compound classes suggest a strong potential for synergy. Paclitaxel is a well-known microtubule-stabilizing agent, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. bohrium.com As discussed, several indole derivatives act as microtubule-destabilizing agents. researchgate.netnih.gov The combination of a microtubule-stabilizing agent with a destabilizing one could lead to a more profound disruption of microtubule dynamics and a more potent anticancer effect.

Computational Chemistry and Molecular Modeling of 1 Methyl 1h Indole 5 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein. For derivatives and analogs of 1-Methyl-1H-indole-5-carboxamide, docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes.

Computational docking studies on related indole-5-carboxamide derivatives have provided detailed insights into their interactions with enzyme binding sites. For instance, in studies of indole-carboxamides as inhibitors of monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases, docking simulations have been crucial for understanding the high potency observed. nih.gov These simulations reveal how the indole (B1671886) scaffold and its substituents fit within the active site of the enzyme.

Similarly, molecular docking has been employed to evaluate 5-substituted indole derivatives as potential inhibitors of the COX-2 enzyme, which is implicated in inflammation. nih.gov The analysis focuses on how the ligand orients itself within the binding pocket and which amino acid residues it interacts with through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. For example, molecular docking of N-Mannich bases derived from isatin (B1672199) (an indole derivative) helped to visualize their placement within the catalytic cavity of the c-Kit tyrosine kinase receptor. rsc.org

| Target Enzyme | Interacting Residues (Example) | Type of Interaction | Reference |

| Monoamine Oxidase B (MAO-B) | Tyr398, Tyr435 | Pi-Pi Stacking | nih.gov |

| Monoamine Oxidase B (MAO-B) | Cys172, Gln206 | Hydrogen Bonding | nih.gov |

| COX-2 | Arg513, Tyr385 | Hydrogen Bonding | nih.gov |

| c-Kit Tyrosine Kinase | Cys673, Glu671 | Hydrogen Bonding | rsc.org |

This table presents examples of interactions observed in studies of related indole derivatives, providing a model for potential interactions of this compound.

A primary goal of molecular docking is to predict the most stable binding conformation (binding mode) of a ligand and to estimate its binding affinity, often expressed as a scoring function or binding energy. Studies on indole-based inhibitors for MAO-B have successfully used docking to rationalize the high potency of compounds despite their relatively small molecular size. nih.gov The predicted binding modes help explain structure-activity relationships (SAR), where small changes to the chemical structure lead to significant differences in biological activity. nih.gov

In the development of anti-inflammatory agents, docking was used to predict the binding energies of various indole derivatives with the COX-2 enzyme, identifying the most promising candidates for synthesis and further testing. nih.gov These computational predictions allow for the prioritization of compounds, saving significant time and resources in the drug discovery pipeline.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. For a closely related compound, 1-Methyl-indole-3-carboxaldehyde (MEICA), DFT calculations have been used to analyze its optimized molecular structure, vibrational frequencies, and electronic properties. bohrium.com

Such analyses for this compound would involve calculating the distribution of electron density to identify sites susceptible to electrophilic or nucleophilic attack. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. bohrium.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict regions involved in intermolecular interactions. bohrium.com

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, showing how the complex behaves over time. acs.org MD simulations are used to assess the stability of the binding poses predicted by docking. nih.gov By simulating the movements of atoms over a period of nanoseconds, researchers can verify if the key interactions are maintained. nih.gov

For novel pyrazole-carboxamides, MD simulations were performed for 50 nanoseconds to analyze the stability of the ligand-receptor complexes. nih.gov These simulations revealed only minor conformational changes and fluctuations, confirming the stability of the docked poses. nih.gov Such studies are crucial for validating docking results and providing a more accurate understanding of the binding event. Conformational analysis helps identify the low-energy shapes a molecule like this compound can adopt, which is critical for understanding its ability to fit into a specific protein's binding site.

In Silico Screening and Virtual Ligand Design for Novel Analogs

The structural information and interaction models derived from computational studies can be leveraged for large-scale in silico screening and the rational design of new, more potent analogs. Virtual screening involves using computational methods to search vast libraries of compounds to identify those that are most likely to bind to a drug target.

A ligand-based virtual screening campaign, for instance, utilized Quantitative Structure-Activity Relationship (QSAR) and shape-based models to screen a library of nearly 100,000 compounds to find new M5 muscarinic acetylcholine (B1216132) receptor inhibitors. nih.gov This approach successfully identified a novel chemical scaffold. nih.gov A similar strategy could be applied using this compound as a starting point or template. By identifying the key structural features required for binding (the pharmacophore), new analogs can be designed with potentially improved affinity, selectivity, and pharmacokinetic properties. This process of iterative design, guided by computational feedback, accelerates the discovery of novel lead compounds. nih.govnih.gov

Advanced Analytical Methodologies in Research on 1 Methyl 1h Indole 5 Carboxamide

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of newly synthesized 1-Methyl-1H-indole-5-carboxamide derivatives. These techniques probe the molecular framework at the atomic level, ensuring the correct constitution and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely employed to confirm the identity of this compound derivatives. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, their proximity, and coupling interactions, while ¹³C NMR reveals the number and type of carbon atoms.

In a study developing MAO-B inhibitors, the structure of N-(4-Chlorophenyl)-1-methyl-1H-indole-5-carboxamide was confirmed using ¹H NMR. ibs.re.kr The observed chemical shifts (δ) and coupling constants (J) correspond to the expected protons of the indole (B1671886) ring, the N-methyl group, and the substituted phenyl ring, confirming the successful synthesis. ibs.re.kr Similarly, research on Haspin inhibitors reported detailed ¹H and ¹³C NMR data for a range of 1,3,5-substituted indole derivatives. acs.org

| Compound | Solvent | Spectrometer Frequency | Chemical Shift (δ) and Description |

|---|---|---|---|

| N-(4-Chlorophenyl)-1-methyl-1H-indole-5-carboxamide | acetone-d6 | 400 MHz | 9.57 (brs, 1H, NH), 8.28 (d, J = 1.2 Hz, 1H, Indole H4), 7.95−7.91 (m, 2H, Phenyl), 7.85 (dd, J = 8.4, 1.6 Hz, 1H, Indole H6), 7.50 (d, J = 8.8 Hz, 1H, Indole H7), 7.39−7.35 (m, 2H, Phenyl), Indole N-CH3 and C2/C3-H not detailed in abstract. |

Mass Spectrometry (MS) Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. In the development of indole-based Haspin inhibitors, HR-MS was used to confirm the identity of synthesized compounds, where the experimentally found mass aligned with the calculated mass for the expected chemical formula. acs.org

| Compound Structure | Formula | Mass Calculated [M+H]⁺ | Mass Found [M+H]⁺ |

|---|---|---|---|

| N-(3-((4-(aminomethyl)benzyl)amino)propyl)-3-(((tert-butoxycarbonyl)amino)methyl)-1-methyl-1H-indole-5-carboxamide | C₂₆H₃₆N₆O | 449.3023 | 449.3029 |

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy would be expected to show characteristic absorption bands corresponding to its key functional groups. These include a strong carbonyl (C=O) stretching vibration from the amide group, typically in the region of 1630-1695 cm⁻¹. Other expected peaks include the N-H stretching of the amide (around 3300-3500 cm⁻¹), C-N stretching, and C-H stretching from the aromatic rings and the methyl group.

Chromatographic Techniques for Purity and Compound Analysis (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)

Chromatographic methods are essential for separating components of a mixture and are therefore vital for determining the purity of synthesized this compound derivatives and for monitoring the progress of reactions.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) HPLC and its higher-pressure, higher-resolution evolution, UPLC, are cornerstone techniques for purity assessment. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. In several patents and research articles, HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are the standard methods cited for verifying the purity and identity of synthesized indole carboxamides. rsc.orggoogle.comgoogle.com

In a recent study, Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UHPLC) coupled with a Photodiode Array (PDA) detector and a mass spectrometer was utilized for the analysis of novel indole-based inhibitors. acs.orgnih.gov This setup not only confirms the purity of the compound by showing a single major peak but also provides simultaneous UV-Vis and mass data for unequivocal identification.

| Technique | Purpose | Typical Detection | Reference |

|---|---|---|---|

| HPLC | Purity determination, reaction monitoring, purification. | UV, PDA | googleapis.comgoogle.com |

| UPLC / UHPLC | High-resolution purity analysis, faster run times. | PDA, MS | acs.orgnih.gov |

| LC-MS | Combines separation with mass identification for purity and structural confirmation. | MS, PDA/UV | rsc.orggoogle.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be generated.

While this technique provides the absolute structure, no publicly available X-ray crystal structures for this compound itself were identified in the researched literature. However, the utility of crystallographic data is paramount in the field. For instance, in the development of kinase inhibitors, the crystal structure of the target protein (e.g., Haspin, PDB code: 3E7V) is used to perform computational docking studies with designed ligands. acs.orgnih.gov These in-silico experiments, which are reliant on accurate 3D structural information, help predict how derivatives of the this compound scaffold might bind within the active site of a protein, guiding the rational design of more potent and selective inhibitors. acs.orgnih.gov

Bioanalytical Methods for In Vitro Assay Development (e.g., Fluorescence Resonance Energy Transfer Analysis)

Bioanalytical methods are crucial for quantifying the biological activity of a compound. For potential drug candidates based on the this compound scaffold, these assays measure their effect on a specific biological target, such as an enzyme.

Fluorescence Resonance Energy Transfer (FRET) Analysis FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. This phenomenon is widely used to develop assays for measuring enzyme activity. In a notable study, a series of novel this compound derivatives were evaluated as inhibitors of Haspin kinase using a FRET-based assay. acs.orgnih.govsemanticscholar.org

The assay measures the kinase's ability to phosphorylate a substrate. A europium-labeled antibody (donor) binds to the phosphorylated substrate, bringing it close to a ULight-labeled peptide (acceptor), which results in a FRET signal. When an inhibitor like a this compound derivative is effective, it prevents phosphorylation, no antibody-substrate complex forms, and the FRET signal is reduced. This method allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. The research identified several derivatives with subnanomolar inhibitory activity against Haspin kinase. acs.orgsemanticscholar.org

| Compound | Description | Haspin IC₅₀ (nM) |

|---|---|---|

| Compound 47 | A 1,3,5-substituted indole derivative | 0.5 ± 0.1 |

| Compound 60 | A 1,3,5-substituted indole derivative | 0.9 ± 0.2 |

| INDO 11M | Parent indole compound for the study | 5.7 ± 0.7 |

Future Directions and Emerging Research Avenues for 1 Methyl 1h Indole 5 Carboxamide

Rational Design of Novel Analogs with Enhanced Potency and Selectivity

The rational design of novel analogs of 1-Methyl-1H-indole-5-carboxamide is a key area of future research, aiming to improve its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications of the indole (B1671886) core and its substituents affect biological activity.

For instance, research on related indole-2-carboxamides has shown that substitutions at the C5 position of the indole ring with chloro or fluoro groups can enhance potency at the CB1 receptor. nih.gov Similarly, the introduction of small alkyl groups at the C3 position has been found to be beneficial. nih.gov In the context of this compound, systematic modifications can be explored. For example, altering the N-methyl group to other alkyl or aryl substituents could modulate lipophilicity and steric interactions with the target protein. Furthermore, the carboxamide functional group itself is a critical anchor for biological activity and can be replaced with bioisosteres like sulfonamides to explore different binding interactions. acs.org

Computational docking studies can further guide the design process by predicting how newly designed analogs will bind to the active site of a target enzyme or receptor. nih.gov This in silico approach allows for the pre-screening of a large number of virtual compounds, prioritizing those with the most promising binding energies and interaction profiles for synthesis and biological evaluation. For example, docking studies of indole derivatives have helped rationalize their high potency as monoamine oxidase B (MAO-B) inhibitors despite their relatively small size. nih.gov

The following table summarizes key SAR findings for related indole carboxamide series that could inform the rational design of this compound analogs.

| Scaffold Position | Favorable Substituents | Impact on Activity | Reference |

| Indole C5 | Chloro, Fluoro | Enhanced CB1 receptor potency | nih.gov |

| Indole C3 | Short alkyl groups | Enhanced CB1 receptor potency | nih.gov |

| Phenyl Ring (of N-phenyl carboxamide) | 4-piperidinyl, 4-dimethylamino | Preferred for CB1 activity | nih.gov |

| Indole 5' (of indole-2-carboxamide) | Small, aliphatic, electron-donating groups (e.g., methyl, cyclopropyl) | Moderate to good anti-trypanosomal potency | acs.org |

| Indole 5' (of indole-2-carboxamide) | Electron-withdrawing groups (e.g., halogens, trifluoromethyl) | Inactive | acs.org |

Exploration of New Therapeutic Indications and Biological Targets

While initial research may focus on a specific therapeutic area, the diverse biological activities of indole derivatives suggest that this compound and its analogs could have broader applications. researchgate.net The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery and could be particularly relevant for this class of molecules. nih.govnih.gov

Indole carboxamides have been investigated for a wide range of biological activities, including as:

Antagonists of peptidoleukotrienes for potential use in asthma. nih.govacs.org

Inhibitors of monoamine oxidase B (MAO-B) for neurodegenerative diseases. nih.gov

Anticancer agents. mdpi.comnih.gov

Antimicrobial and antifungal agents. arkat-usa.org

Antiviral agents. mdpi.com

Anthelmintic agents. tcgls.comnih.gov

Future research should involve screening this compound and its newly synthesized analogs against a diverse panel of biological targets. This could uncover novel therapeutic indications beyond the initial scope of investigation. For example, some indole-2-carboxamides have shown dual activity as EGFR/CDK2 inhibitors, suggesting a potential role in cancer therapy. nih.gov High-throughput screening campaigns and phenotypic screening assays can be employed to identify unexpected biological activities.

The table below highlights some of the diverse biological targets and therapeutic areas associated with the broader indole carboxamide class.

| Biological Target/Activity | Therapeutic Area | Example Compound Class | Reference |

| Peptidoleukotriene Receptor Antagonist | Asthma | Substituted indole-5-carboxamides | nih.gov |

| Monoamine Oxidase B (MAO-B) Inhibitor | Neurodegenerative Diseases | Indazole- and indole-5-carboxamides | nih.gov |

| EGFR/CDK2 Dual Inhibitor | Cancer | Indole-2-carboxamides | nih.gov |

| MmpL3 Inhibitor | Tuberculosis | Indole-2-carboxamides | nih.gov |

| Androgen Receptor (AR) Signaling Inhibitor | Prostate Cancer | 1-methyl-1H-pyrazole-5-carboxamide derivatives | nih.gov |

| Cannabinoid Receptor 1 (CB1) Agonist | Pain | Indole-3-carboxamides | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. nih.govnih.gov These technologies can be applied at various stages, from identifying novel drug targets to predicting the properties of new chemical entities and optimizing synthetic routes. mdpi.comresearchgate.net

For this compound, AI and ML can be leveraged in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for indole derivatives to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the biological activity of novel, unsynthesized analogs of this compound, accelerating the identification of potent compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point and defining specific activity and property criteria, novel analogs with high predicted potency and selectivity can be generated.

Drug Repurposing: AI algorithms can analyze vast biological and chemical datasets to identify potential new uses for existing compounds. nih.gov This could uncover unexpected therapeutic applications for this compound.

Synthesis Prediction: ML tools can predict efficient synthetic routes for novel analogs, saving time and resources in the laboratory. digitellinc.com

The integration of AI and ML offers a powerful approach to navigate the vast chemical space around the this compound scaffold, leading to the more rapid and cost-effective discovery of optimized drug candidates.

Innovations in Sustainable Synthetic Methodologies for Indole-Carboxamide Derivatives

The development of sustainable and environmentally friendly synthetic methods is a growing priority in the chemical and pharmaceutical industries. Traditional methods for synthesizing indole derivatives can sometimes involve harsh reaction conditions, toxic reagents, and the generation of significant waste. rsc.org

Future research will focus on developing greener synthetic routes to this compound and its analogs. Key areas of innovation include:

Catalysis: The use of earth-abundant and less toxic metal catalysts, such as cobalt, is being explored for the synthesis of indole derivatives. acs.orgacs.org These catalysts can enable more efficient and selective reactions.

Multicomponent Reactions: One-pot, multicomponent reactions offer a more sustainable approach by combining several reaction steps into a single operation, reducing solvent use and waste generation. rsc.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions, providing a green alternative to traditional chemical synthesis.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing waste.

Green Solvents: The use of greener solvents, such as water or bio-based solvents, can significantly reduce the environmental impact of chemical synthesis.

A recent development in sustainable indole synthesis involves a two-step procedure using an Ugi four-component reaction followed by an acid-catalyzed cyclization, which proceeds under mild conditions in ethanol (B145695) without the need for a metal catalyst. rsc.orgresearchgate.net Another approach utilizes a recyclable, biodegradable glycerol-based carbon solid acid catalyst for the synthesis of indolemethane derivatives under solvent-free conditions. nih.gov Adopting such innovative and sustainable methodologies for the synthesis of this compound and its derivatives will be crucial for environmentally responsible drug development.

The table below lists some innovative and sustainable synthetic methods applicable to indole derivatives.

| Synthetic Method | Key Features | Advantages | Reference |

| Cobalt-Catalyzed [4+2] Annulation | Use of earth-abundant metal catalyst, employs simple alkenes | Cost-effective, high regioselectivity, broad functional group tolerance | acs.orgacs.org |

| Ugi Multicomponent Reaction followed by Cyclization | Two-step, one-pot potential, no metal catalyst | Mild conditions, use of green solvent (ethanol), high efficiency | rsc.orgresearchgate.net |

| Bioglycerol-Based Carbon Sulfonic Acid Catalysis | Recyclable, biodegradable catalyst, solvent-free | Environmentally friendly, excellent yields, short reaction times | nih.gov |

| Lignin-Based Synthesis | Utilizes a renewable aromatic platform chemical | Boosts biorefinery scope, modular synthesis | rsc.org |

Q & A

Q. What in silico tools predict the compound’s pharmacokinetic properties?

- Methodology : Use SwissADME or ADMETLab to estimate logP, bioavailability, and blood-brain barrier penetration. Validate predictions with experimental LogD7.4 (shake-flask method) and Caco-2 permeability assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.